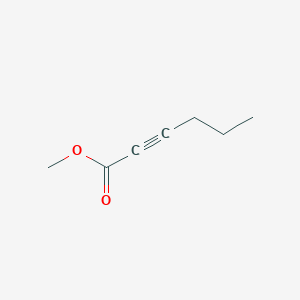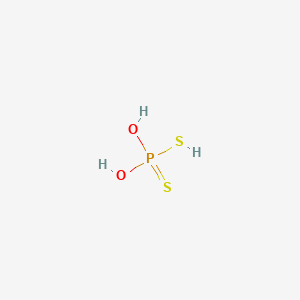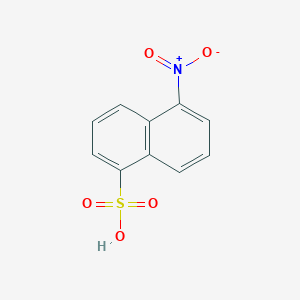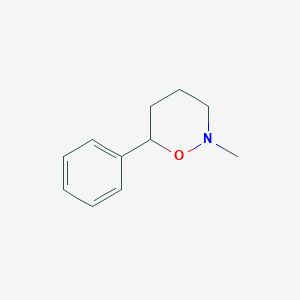
2-Methyl-6-phenyloxazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-phenyloxazinane is a chemical compound that belongs to the category of oxazinanes. It is a cyclic amine that has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic chemistry, and material science.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-phenyloxazinane is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division in cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In organic chemistry, it acts as a chiral ligand by coordinating with metal ions and facilitating asymmetric catalysis reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Methyl-6-phenyloxazinane are still being studied, but it has been shown to have low toxicity and minimal side effects in animal models. It has been shown to be metabolized by the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-6-phenyloxazinane in lab experiments is its high yield and purity. It is also relatively easy to synthesize and has a wide range of potential applications. One limitation is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are many potential future directions for research on 2-Methyl-6-phenyloxazinane. In medicinal chemistry, it could be further studied for its potential as an anticancer drug. In organic chemistry, it could be used as a building block for the synthesis of novel chiral ligands and catalysts. In material science, it could be used as a starting material for the synthesis of new polymers and materials with unique properties. Additionally, further studies could be conducted to better understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis method of 2-Methyl-6-phenyloxazinane involves the reaction of 2-methyl-2-nitrosopropane with aniline in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate nitrosamine, which then undergoes a cyclization reaction to form the oxazinane ring. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
2-Methyl-6-phenyloxazinane has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. In organic chemistry, it has been used as a chiral ligand for asymmetric catalysis reactions. In material science, it has been used as a building block for the synthesis of novel polymers and materials.
Propriétés
Numéro CAS |
15769-89-8 |
|---|---|
Nom du produit |
2-Methyl-6-phenyloxazinane |
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2-methyl-6-phenyloxazinane |
InChI |
InChI=1S/C11H15NO/c1-12-9-5-8-11(13-12)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 |
Clé InChI |
HCRBWUKQURHLQZ-UHFFFAOYSA-N |
SMILES |
CN1CCCC(O1)C2=CC=CC=C2 |
SMILES canonique |
CN1CCCC(O1)C2=CC=CC=C2 |
Synonymes |
Tetrahydro-2-methyl-6-phenyl-2H-1,2-oxazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



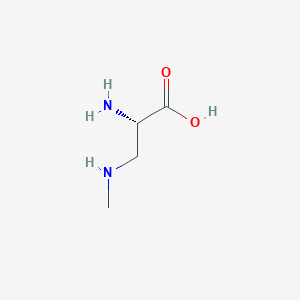
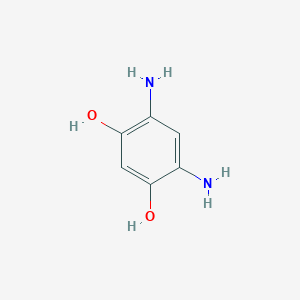
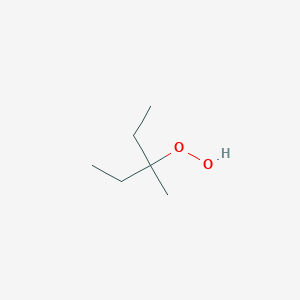

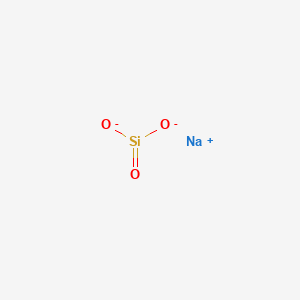
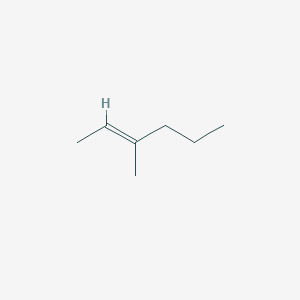
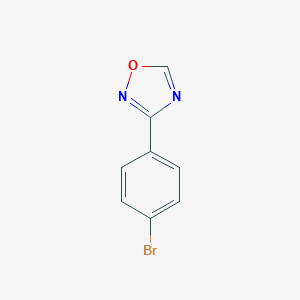
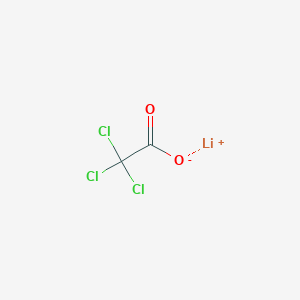
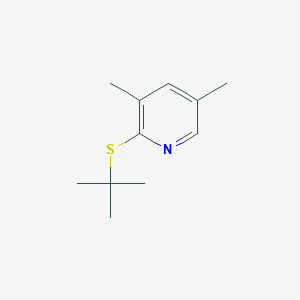

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)
